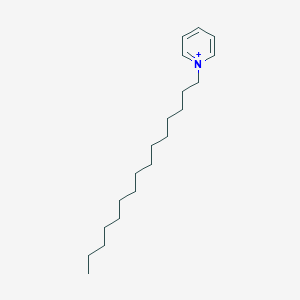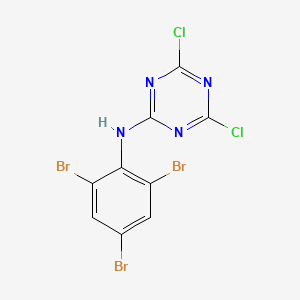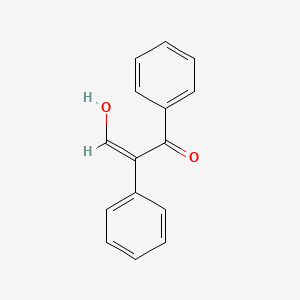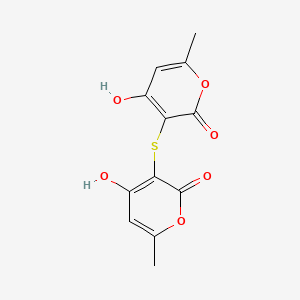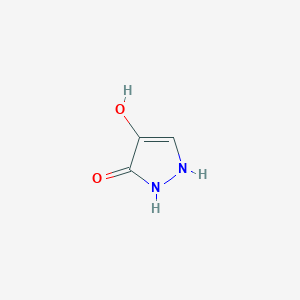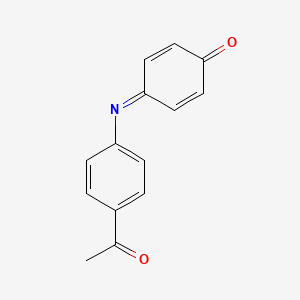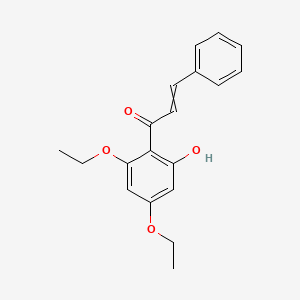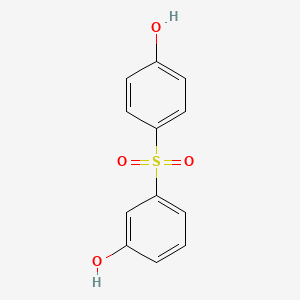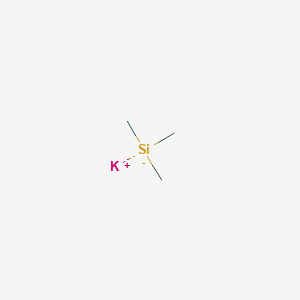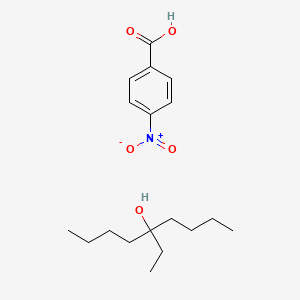
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid is an organic compound with the molecular formula C9H11N3S It is a derivative of hydrazinecarbothioamide and is characterized by the presence of a phenylethylidene group attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid typically involves the reaction of hydrazinecarbothioamide with acetophenone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
Hydrazinecarbothioamide+Acetophenone→2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylethylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide: A precursor in the synthesis of 2-(1-Phenylethylidene)hydrazine-1-carbodithioic acid.
Phenylethylidenehydrazine: Shares a similar hydrazine moiety but lacks the carbodithioic acid group.
1,2-di(1-phenylethylidene)hydrazine: Contains two phenylethylidene groups attached to the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the phenylethylidene and carbodithioic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
52756-43-1 |
|---|---|
Molekularformel |
C9H10N2S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
(1-phenylethylideneamino)carbamodithioic acid |
InChI |
InChI=1S/C9H10N2S2/c1-7(10-11-9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
RASNKBCDPRTHEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
